molecular formula C9H9IO3 B1609985 Ethyl 3-hydroxy-4-iodobenzoate CAS No. 203187-56-8

Ethyl 3-hydroxy-4-iodobenzoate

Cat. No. B1609985
Key on ui cas rn: 203187-56-8
M. Wt: 292.07 g/mol
InChI Key: WDPARRIZBQXPSL-UHFFFAOYSA-N
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Patent
US07652064B2

Procedure details

Dissolve 3-hydroxy-4-iodobenzoic acid (2.02 g, 7.65 mmol) in ethanol saturated with HCl gas (50 ml). Heat the solution under reflux overnight. Evaporate ethanol to yield 3-Hydroxy-4-iodo-benzoic acid ethyl ester compound (97% yield).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6].[CH2:12](O)[CH3:13]>Cl>[CH2:12]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([I:11])=[C:2]([OH:1])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)I)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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